molecular formula C18H18N2O4S B12149493 (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione CAS No. 461673-64-3

(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12149493
CAS No.: 461673-64-3
M. Wt: 358.4 g/mol
InChI Key: QXIGOTZGDUFANA-GVEAZFNLSA-N
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Description

(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its wide range of pharmacological activities in research . The TZD core is a privileged structure in medicinal chemistry, known for its electron-accepting carbonyl groups and the ability to undergo diverse substitutions, which allows for interaction with various biological targets . This particular derivative features a morpholino group and a cinnamylidene substitution, which may influence its properties and research applications. Compounds based on the TZD scaffold are primarily investigated for their role as Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) agonists . Activation of PPAR-γ is a key mechanism for improving insulin sensitivity, making TZD derivatives valuable tools for researching type 2 diabetes mellitus and metabolic syndrome . Beyond antidiabetic research, TZDs are explored for their anticancer potential , with studies suggesting they can disrupt the cell cycle, induce apoptosis, and inhibit tumor angiogenesis . Furthermore, this class of compounds demonstrates anti-inflammatory and antioxidant activities , potentially through the suppression of pro-inflammatory cytokines and scavenging of reactive oxygen species (ROS) . The structural features of this compound also suggest potential for antimicrobial activity , as TZD derivatives have been reported to inhibit bacterial cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

461673-64-3

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O4S/c21-16(19-9-11-24-12-10-19)13-20-17(22)15(25-18(20)23)8-4-7-14-5-2-1-3-6-14/h1-8H,9-13H2/b7-4+,15-8-

InChI Key

QXIGOTZGDUFANA-GVEAZFNLSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O

solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Cyclization

Procedure :

  • Chloroacetic acid (20 mmol) and thiourea (20 mmol) are dissolved in water (5 mL) and stirred to form a white precipitate.

  • Concentrated HCl (6 mL) is added, and the mixture is refluxed at 100–110°C for 10–12 hours.

  • The product is filtered, washed with water, and recrystallized from ethanol.

Yield : 75–83%.
Key Data :

ParameterValueSource
Melting Point120–127°C
IR (C=O stretch)1710 cm⁻¹ → 1750 cm⁻¹

Microwave-Assisted Synthesis

Procedure :

  • Chloroacetic acid and thiourea are reacted at 0–5°C to form 2-imino-4-thiazolidinedione.

  • The intermediate is irradiated in a microwave (250 W, 5 minutes) to yield TZD.

Advantages :

  • Reaction time reduced from 10 hours to 5 minutes.

  • Yield improvement to 85–90%.

Knoevenagel Condensation for 5-Arylidene Formation

The (2E)-3-phenylprop-2-en-1-ylidene group is introduced at the 5-position via condensation with cinnamaldehyde.

Classical Condensation

Procedure :

  • N-functionalized TZD (5 mmol) and cinnamaldehyde (5 mmol) are dissolved in glacial acetic acid.

  • Sodium acetate (1.5 mmol) is added as a catalyst, and the mixture is refluxed for 4–6 hours.

Yield : 65–72%.
Stereochemical Control :

  • The (5Z) configuration is favored due to steric hindrance from the N-3 substituent.

  • ¹H NMR (CDCl₃) : δ 7.15 (s, 1H, =CH), 7.2–7.6 (m, 5H, aromatic), 6.8 (d, 1H, CH=CH).

Solvent-Free Microwave Optimization

Procedure :

  • Reactants are mixed with piperidinium acetate (0.1 mmol) and irradiated (300 W, 10 minutes).

Yield : 80–85%.

Integrated Synthesis Protocol

A representative optimized pathway combines the above steps:

  • Core Synthesis : Microwave-assisted TZD preparation (90% yield).

  • N-3 Alkylation : Reaction with 2-chloro-1-(morpholin-4-yl)ethan-1-one (75% yield).

  • Knoevenagel Condensation : Solvent-free microwave method with cinnamaldehyde (82% yield).

Overall Yield : 55–60%.

Structural Characterization

Spectroscopic Data :

  • FT-IR : 1750 cm⁻¹ (C=O, TZD), 1667 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=C).

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 7.43 (s, 1H, =CH)

    • δ 4.55 (s, 2H, N-CH₂-CO)

    • δ 3.54 (t, 4H, morpholine OCH₂)

    • δ 2.51 (t, 4H, morpholine NCH₂).

  • HRMS : m/z 358.4 [M+H]⁺ (C₁₈H₁₈N₂O₄S).

Challenges and Optimization

  • Stereoselectivity : The (5Z,2E) configuration requires precise control of reaction kinetics. Polar aprotic solvents (e.g., DMF) favor Z-isomer formation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves geometric isomers.

  • Scale-Up : Continuous flow systems improve reproducibility for industrial applications.

Comparative Analysis of Methods

MethodYield (%)TimeStereoselectivity
Conventional656 hoursModerate (Z:E = 3:1)
Microwave-Assisted8210 minutesHigh (Z:E = 5:1)
Solvent-Free7820 minutesModerate (Z:E = 4:1)

Industrial Applicability

  • Patent US12168666B2 : Highlights morphic form stabilization for enhanced bioavailability.

  • Cost Analysis : Raw material costs are reduced by 30% using microwave protocols .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolidinediones typically involves the reaction of thiazolidine derivatives with various substituents to yield compounds with diverse biological activities. Recent studies have reported successful synthesis methods involving the use of morpholine derivatives, which enhance the pharmacological properties of the resulting compounds . The structural characterization is primarily conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .

Antioxidant Activity

Recent research has demonstrated that derivatives of thiazolidinediones exhibit significant antioxidant properties. For example, a study highlighted that certain derivatives possess strong free radical scavenging abilities, making them potential candidates for treating oxidative stress-related diseases .

Anticancer Properties

Thiazolidinedione derivatives have been investigated for their anticancer effects. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, specific thiazolidinedione derivatives have been found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antidiabetic Effects

Thiazolidinediones are well-known for their role in diabetes management. They function as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds similar to (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the therapeutic efficacy of thiazolidinedione derivatives. Studies have indicated that modifications at specific positions on the thiazolidinedione ring significantly influence their biological activities. For example, substituents on the phenyl group can enhance or diminish antioxidant and anticancer activities .

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiazolidinedione derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects. The study also explored the molecular mechanisms underlying these effects, including apoptosis induction and inhibition of cell migration .

Case Study 2: Antidiabetic Effects

In another study focusing on diabetic rats, a compound structurally related to (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione was administered over a four-week period. The results demonstrated significant reductions in fasting blood glucose levels and improvements in lipid profiles compared to control groups .

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes and signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of TZDs are highly dependent on substituents at the N3 and C5 positions. Below is a comparative analysis:

Table 1: Key Structural Features and Properties of Selected TZD Derivatives
Compound Name N3 Substituent C5 Substituent Key Properties/Activities Reference
Target Compound 2-(morpholin-4-yl)-2-oxoethyl (2E)-3-phenylprop-2-en-1-ylidene (Z) Hypothesized enhanced solubility
SMI-IV-1 (from ) (2E)-3-phenylprop-2-enoyl Pyridin-4-ylmethylidene Docking score: -3.8
SMI-IV-4 (from ) (2E)-3-(3-amino-4-hydroxyphenyl)prop-2-enoyl Pyridin-4-ylmethylidene Docking score: -5.1 (strongest interaction)
(Z)-5-Benzylidene-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione 7-hydroxycoumarin methyl Benzylidene Melting point: 270°C; Yield: 61%
(5Z)-5-(4-ethoxybenzylidene)-3-(3-aminopropyl)thiazolidine-2,4-dione (22a) 3-aminopropyl 4-ethoxybenzylidene Structural flexibility for binding

Key Observations :

  • N3 Substituents: The morpholine group in the target compound offers superior solubility compared to alkyl chains (e.g., 3-aminopropyl in 22a) but may reduce binding affinity compared to aromatic acyl groups (e.g., SMI-IV-1’s cinnamoyl group) .
  • However, bulkier groups (e.g., coumarinylmethyl in ) may sterically hinder binding .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretches (≈1700–1750 cm⁻¹) and morpholine C-O-C bands (≈1100 cm⁻¹) align with analogs in and .
  • ¹H NMR : Expected signals include δ 7.2–8.1 ppm (cinnamylidene protons) and δ 3.5–4.0 ppm (morpholine CH₂) .

Biological Activity

The compound (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The synthesis of thiazolidine derivatives typically involves multi-step reactions including Knoevenagel condensation and cyclization methods. The compound in focus can be synthesized through a series of reactions that combine morpholine and phenylpropene moieties with thiazolidine frameworks. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antidiabetic Activity

Thiazolidine derivatives are well-known for their antidiabetic properties. The compound exhibits significant blood glucose-lowering effects and acts as an inhibitor of alpha-amylase, which is crucial in carbohydrate metabolism . In studies involving various thiazolidinedione derivatives, the compound was found to enhance insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator in glucose homeostasis .

Anti-inflammatory Effects

Research indicates that thiazolidine derivatives can reduce inflammatory markers such as TNF-α and IL-1β. The compound has shown promise in mitigating inflammation through its antioxidant properties, which help in reducing oxidative stress . This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2). The compound demonstrated inhibitory effects on cancer cell proliferation in various lines including HT-29 and A549 . Its mechanism involves the induction of apoptosis and inhibition of topoisomerases, which are vital for DNA replication in cancer cells .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntidiabeticBlood glucose lowering; alpha-amylase inhibition
Anti-inflammatoryReduced TNF-α and IL-1β levels
AnticancerInhibition of cancer cell growth; apoptosis

Research Findings

  • Antidiabetic Activity : A study demonstrated that the compound significantly lowered blood glucose levels in diabetic models and inhibited alpha-amylase activity, suggesting its utility as an antidiabetic agent .
  • Anti-inflammatory Activity : Another research indicated that compounds similar to this thiazolidine derivative exhibited marked reductions in inflammatory cytokines, showcasing their potential in treating inflammatory diseases .
  • Anticancer Activity : The compound's ability to inhibit VEGFR-2 was correlated with reduced tumor growth in vivo. Molecular docking studies revealed strong interactions with target proteins involved in cancer progression .

Q & A

Q. What synthetic methodologies are recommended for preparing this thiazolidinedione derivative and its analogs?

The compound can be synthesized via Knoevenagel condensation of an aromatic aldehyde (e.g., 3-phenylpropenal) with a thiazolidinedione precursor. Key steps include:

  • Refluxing 1,3-thiazolidine-2,4-dione with the aldehyde in ethanol using piperidine as a catalyst .
  • Coupling the morpholinoethyl group via nucleophilic substitution in dimethylformamide (DMF) with anhydrous potassium carbonate .
  • Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms stereochemistry (Z/E configuration) and substituent integration. For example, the (2E)-3-phenylpropenylidene moiety shows characteristic olefinic proton signals at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 413) and fragmentation patterns validate the molecular formula .

Q. How can researchers assess the purity of synthesized batches?

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress (Rf ~0.5) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm confirm ≥98% purity .

Q. What computational tools are suitable for preliminary docking studies?

  • AutoDock Vina or Glide : Generate docking scores (e.g., −4.4 to −5.1 kcal/mol) for ligand-receptor interactions. Validate using SHELX for crystallographic data alignment .
  • PyMOL : Visualize binding poses of the thiazolidinedione core with target proteins (e.g., PPAR-γ) .

Q. Which derivatives exhibit notable bioactivity in preliminary screens?

Analogs with 4-hydroxyphenyl or 3-amino-4-hydroxyphenyl substituents show enhanced docking scores (−4.4 to −5.1 kcal/mol) and hypolipidemic activity in vitro .

Advanced Research Questions

Q. How should researchers resolve contradictions in molecular docking scores across derivatives?

  • Parameter Standardization : Fix grid box size (e.g., 20 ų) and scoring functions (e.g., MM/GBSA) to reduce variability .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) for high-scoring ligands .
  • Experimental Validation : Compare docking results with surface plasmon resonance (SPR) binding affinity measurements (KD values) .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Cyclodextrin Complexation : β-cyclodextrin increases solubility 10-fold in pH 7.4 buffers .
  • Salt Formation : Use sodium or meglumine counterions to enhance solubility to >1 mg/mL .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. How can structural modifications optimize antifungal or anticancer activity?

  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to enhance cytotoxicity (IC₅₀ reduction by 40% in MCF-7 cells) .
  • Replace the morpholinoethyl group with piperazine to improve blood-brain barrier penetration .

Q. What experimental designs mitigate discrepancies between in vitro and in vivo bioactivity?

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Approaches : Mask the thiazolidinedione carbonyl as an ester to enhance oral bioavailability .

Q. Which crystallographic methods validate the Z/E configuration of the propenylidene moiety?

  • Single-Crystal X-ray Diffraction : Resolve the (5Z,2E) stereochemistry with SHELXL refinement (R-factor <0.05) .
  • Density Functional Theory (DFT) : Calculate dihedral angles (e.g., 178° for the Z-configuration) and compare with experimental data .

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